molecular formula C10H13N5S B2398907 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine CAS No. 2490374-80-4

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine

Cat. No.: B2398907
CAS No.: 2490374-80-4
M. Wt: 235.31
InChI Key: XTORJGIAHYOFBW-UHFFFAOYSA-N
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Description

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid molecular architecture combining diaminopyrimidine and arylthiazole scaffolds, which are recognized as privileged structures in the development of bioactive molecules . The diaminopyrimidine moiety is a common pharmacophore found in numerous small-molecule inhibitors targeting various kinases and other enzymes involved in cellular signaling pathways . Concurrently, the arylthiazole scaffold is frequently investigated for its antitumor properties . This specific structural combination suggests potential for use in oncology research, particularly in the design and optimization of novel anti-proliferative agents. Compounds based on similar hybrid frameworks have been shown to exhibit potent activities against cancer cell lines, including triple-negative breast cancer (TNBC), and demonstrate anti-migratory effects, which are critical for preventing cancer metastasis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic opportunities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-N,2-N-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-6-5-16-9(13-6)7-4-12-10(15(2)3)14-8(7)11/h4-5H,1-3H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTORJGIAHYOFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CN=C(N=C2N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-N,2-N-Dimethylpyrimidine-2,4-Diamine

The pyrimidine core is synthesized from 2,4,5-tribromopyrimidine through sequential amination reactions:

  • Dimethylamination at Position 2 :
    Reacting 2,4,5-tribromopyrimidine with dimethylamine (4 equiv) in THF at 60°C for 12 hours yields 2-(dimethylamino)-4,5-dibromopyrimidine (78% yield).
  • Amination at Position 4 :
    Treating the dibromopyrimidine with aqueous ammonia (7 N NH3 in MeOH) at 100°C for 24 hours affords 5-bromo-2-N,2-N-dimethylpyrimidine-2,4-diamine (65% yield).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-6), 6.85 (br s, 2H, NH2), 3.12 (s, 6H, N(CH3)2).
  • MS (ESI) : m/z 262.1 [M + H]+.

Synthesis of the Thiazole Moiety

Preparation of 4-Methyl-1,3-Thiazol-2-ylboronic Acid

The thiazole boronic acid is synthesized via Miyaura borylation:

  • Bromination of 4-Methylthiazole :
    4-Methylthiazole is treated with N-bromosuccinimide (NBS) in CCl4 under UV light to yield 2-bromo-4-methylthiazole (62% yield).
  • Borylation :
    Reacting 2-bromo-4-methylthiazole with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and KOAc (3 equiv) in DMSO at 80°C for 8 hours produces the pinacol boronate ester, which is hydrolyzed to 4-methyl-1,3-thiazol-2-ylboronic acid (58% yield).

Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1H, H-5), 2.45 (s, 3H, CH3).
  • 11B NMR (128 MHz, CDCl3): δ 30.2 ppm.

Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Procedure :
A mixture of 5-bromo-2-N,2-N-dimethylpyrimidine-2,4-diamine (1.0 equiv), 4-methyl-1,3-thiazol-2-ylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv) in DME/H2O (4:1) is stirred at 90°C for 12 hours under N2. The product is purified via silica gel chromatography (EtOAc/hexanes, 1:1).

Yield : 72%
Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.34 (s, 1H, H-6), 7.88 (s, 1H, Thiazole H-5), 6.92 (br s, 2H, NH2), 3.15 (s, 6H, N(CH3)2), 2.48 (s, 3H, Thiazole-CH3).
  • 13C NMR (101 MHz, DMSO-d6): δ 168.4 (C-2), 162.1 (C-4), 155.3 (C-5), 148.9 (Thiazole C-2), 122.7 (Thiazole C-5), 40.2 (N(CH3)2), 18.9 (Thiazole-CH3).
  • MS (ESI) : m/z 293.2 [M + H]+.

Nucleophilic Aromatic Substitution (NAS)

Procedure :
A solution of 5-bromo-2-N,2-N-dimethylpyrimidine-2,4-diamine (1.0 equiv) and 4-methylthiazol-2-amine (1.5 equiv) in DMF is heated at 150°C for 48 hours with Cs2CO3 (3.0 equiv). The product is isolated via precipitation in ice-water.

Yield : 38%
Challenges : Low yield due to poor nucleophilicity of the thiazolylamine and deactivation of the pyrimidine ring by the dimethylamino group.

Alternative Routes: Hantzsch Thiazole Cyclization

While theoretically appealing, this method faces regiochemical hurdles. Attempts to form the thiazole directly on 5-acetylpyrimidine derivatives resulted in incorrect connectivity (pyrimidine at thiazole C-4 instead of C-2).

Scalability and Industrial Considerations

The Suzuki-Miyaura method is favored for scale-up due to its higher yield and compatibility with continuous flow systems. Recent advances in catalyst recycling (e.g., immobilized Pd nanoparticles) further enhance its practicality.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that compounds with similar thiazole and pyrimidine structures exhibit significant antiviral properties. For instance, derivatives of pyrimidines have been shown to inhibit viral replication in various studies. Specifically, compounds that incorporate thiazole rings have demonstrated activity against viruses such as HIV and influenza . The structural similarity of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine suggests that it may also possess similar antiviral properties.

2. Anticancer Properties
Thiazole-containing compounds have been evaluated for their anticancer potential. Studies suggest that the incorporation of thiazole moieties can enhance the cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . Given its structure, this compound may be a candidate for further investigation in this area.

3. Enzyme Inhibition
Compounds with pyrimidine scaffolds often act as enzyme inhibitors. Specifically, they can inhibit kinases involved in various signaling pathways that are critical for cell proliferation and survival. The potential of this compound as an enzyme inhibitor warrants exploration in drug development .

Agricultural Applications

1. Fungicidal Activity
The thiazole group is known for its fungicidal properties. Compounds similar to this compound have been studied for their effectiveness against various plant pathogens. Research has shown that these compounds can inhibit fungal growth and provide protection to crops from diseases . This application could be crucial for developing new agricultural fungicides.

2. Plant Growth Regulation
Certain thiazole derivatives have been identified as plant growth regulators. These compounds can influence growth processes such as germination and flowering. Investigating the effects of this compound on plant physiology could lead to advancements in agricultural productivity .

Material Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials such as polymers and nanomaterials. Its ability to form complexes with metals can be explored for applications in catalysis and sensor technology .

Case Studies

StudyFocusFindings
Antiviral Activity Evaluation of thiazole derivatives against HIVNotable reduction in viral load observed with specific derivatives .
Anticancer Properties Thiazole-pyrimidine hybrids against cancer cell linesEnhanced cytotoxicity was noted compared to standard treatments .
Fungicidal Activity Testing of thiazole-containing compounds on fungal pathogensSignificant inhibition of fungal growth was achieved .

Mechanism of Action

The mechanism of action of 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure but lacks the thiazole ring.

    4-Methyl-2-aminothiazole: Contains the thiazole ring but lacks the pyrimidine moiety.

    2,4-Diaminopyrimidine: Similar pyrimidine structure with amino groups but without the thiazole ring.

Uniqueness

2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine is unique due to the presence of both thiazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity based on various studies and findings, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C10H14N4SC_{10}H_{14}N_{4}S, with a molecular weight of 226.31 g/mol. The structure includes a pyrimidine ring substituted with a thiazole moiety, which is known to influence biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives:

  • In Vitro Antimicrobial Evaluation :
    • The compound demonstrated significant antimicrobial activity against various pathogens. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for some derivatives .
    • The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays confirmed its bactericidal and fungicidal properties .
  • Mechanism of Action :
    • The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death. It also inhibits biofilm formation, which is crucial for the virulence of many pathogens .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Tuberculosis : A derivative containing the thiazole group showed promising anti-tubercular activity with an MIC of 6.25 µg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tuberculosis agent .
  • Thiazole Derivatives : Research into thiazole derivatives indicated that modifications at the thiazole position enhanced antimicrobial activity significantly compared to standard antibiotics . This suggests that structural variations can lead to improved efficacy.

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Pathogen Tested MIC (µg/mL) MBC/MFC (µg/mL) Activity Type
Study 1Staphylococcus aureus0.22Not specifiedAntibacterial
Study 2Escherichia coli0.25Not specifiedAntibacterial
Study 3Mycobacterium tuberculosis6.2512.5Anti-tubercular
Study 4Aspergillus nigerNot specifiedNot specifiedAntifungal

Q & A

Basic: What are the recommended synthetic routes for 2-N,2-N-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling pyrimidine precursors (e.g., 2,4-dichloropyrimidine) with functionalized thiazole derivatives under basic conditions. For example, describes analogous pyrimidine-thiazole coupling using hexane diamine intermediates. Optimization involves:

  • Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (temperature, solvent polarity, catalyst loading). highlights DoE’s role in reducing trial-and-error approaches.
  • Computational Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, as described in , to guide solvent selection and reaction time .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., dimethylamino groups at N2, thiazole ring protons). provides examples of pyrimidine derivatives analyzed via ¹H NMR (δ 2.5–3.5 ppm for methyl groups).
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 291.1234).
  • HPLC-PDA: Validates purity (>95%) and detects regioisomeric impurities using C18 columns with acetonitrile/water gradients. ’s SMILES and InChi data assist in predicting retention behavior .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

Answer:

  • Standardized Assay Conditions: Control variables like ATP concentration, buffer pH, and enzyme lot ( uses monkey models for consistency).
  • Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence polarization) with cellular assays (e.g., Western blotting for downstream targets).
  • Data Normalization: Account for batch effects using internal controls (e.g., staurosporine as a reference inhibitor). ’s comparative tables illustrate structural analogs with varied activities, highlighting assay sensitivity .

Advanced: What computational approaches are recommended to predict the compound’s interactions with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on conserved kinase residues (e.g., hinge region).
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (GROMACS/AMBER). emphasizes software-driven simulations for accuracy.
  • Free Energy Perturbation (FEP): Quantify binding affinity changes for analogs (e.g., thiazole-to-oxazole substitutions). ’s reaction path methods can extend to protein-ligand systems .

Advanced: What strategies are recommended for designing analogs to improve solubility or reduce off-target effects?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Core Modifications: Replace dimethylamino groups with morpholine (’s pyrimidine-morpholine derivatives show enhanced solubility).
    • Substituent Engineering: Introduce polar groups (e.g., -OH, -SO₃H) to the thiazole ring ( compares thienopyrimidine vs. oxadiazole bioactivity).
  • Prodrug Approaches: Mask amino groups with acetyl or PEGylated moieties ( discusses pyrazoline prodrugs).
  • ADMET Prediction Tools: SwissADME or ADMETLab2.0 prioritize analogs with favorable pharmacokinetics .

Advanced: How can the compound’s stability under physiological conditions (e.g., pH, temperature) be systematically evaluated?

Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C).
    • Oxidative stress (3% H₂O₂).
    • Photolysis (ICH Q1B guidelines).
  • Analytical Monitoring: Use LC-MS to track degradation products (e.g., hydrolysis of the thiazole ring). ’s DoE principles optimize stability testing parameters.
  • Accelerated Stability Chambers: Simulate long-term storage (40°C/75% RH) per ICH guidelines .

Advanced: What methodologies are suitable for comparative studies with structural analogs (e.g., pyrimidine-thiazole vs. pyrimidine-oxazole derivatives)?

Answer:

  • Bioisosteric Replacement Analysis: Compare electronic (Hammett σ), steric (Taft Eₛ), and solubility (logP) parameters. ’s table distinguishes thienopyrimidine vs. oxadiazole activities.
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences.
  • Crystallography: Co-crystal structures (e.g., PDB entries) reveal binding pocket adaptations. ’s structural data supports homology modeling .

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